molecular formula C10H17BrO B13616660 1-Bromo-2-cyclobutoxycyclohexane

1-Bromo-2-cyclobutoxycyclohexane

Cat. No.: B13616660
M. Wt: 233.14 g/mol
InChI Key: VYHVXWVVOFJJMA-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxycyclohexane is an organic compound with the molecular formula C10H17BrO. It is a brominated derivative of cyclohexane, where a bromine atom is attached to the first carbon and a cyclobutoxy group is attached to the second carbon of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-cyclobutoxycyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane derivatives. One common method involves the bromination of 2-cyclobutoxycyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-cyclobutoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-cyclobutoxycyclohexanol or 2-cyclobutoxycyclohexylamine.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclobutoxycyclohexanone.

    Reduction: Formation of cyclobutoxycyclohexane.

Scientific Research Applications

1-Bromo-2-cyclobutoxycyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The cyclobutoxy group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-cyclopentyloxycyclohexane
  • 1-Bromo-2-cyclohexyloxycyclohexane
  • 1-Bromo-2-methoxycyclohexane

Uniqueness

1-Bromo-2-cyclobutoxycyclohexane is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-bromo-2-cyclobutyloxycyclohexane

InChI

InChI=1S/C10H17BrO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h8-10H,1-7H2

InChI Key

VYHVXWVVOFJJMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2CCC2)Br

Origin of Product

United States

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